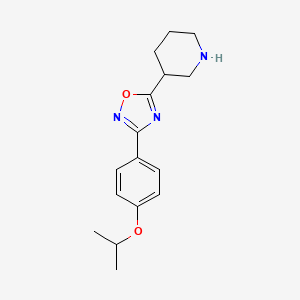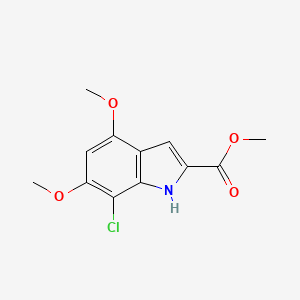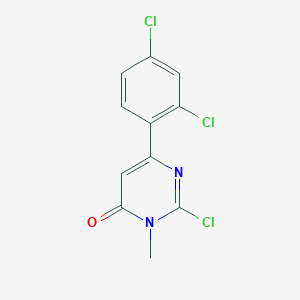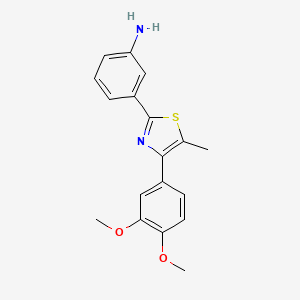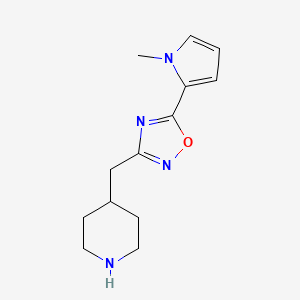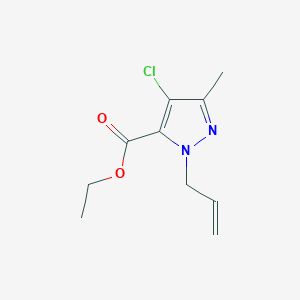
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルは、ピラゾールファミリーに属する化学化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む、5員環の複素環式化合物です。この特定の化合物は、5位にエチルエステル基、1位にアリル基、4位に塩素原子、3位にメチル基が存在することを特徴としています。
製造方法
合成ルートと反応条件
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルの合成は、通常、複数ステップのプロセスを伴います。
ピラゾール環の形成: 最初のステップでは、ヒドラジンと適切なβ-ジケトンまたはβ-ケトエステルを反応させて、ピラゾール環を形成します。例えば、ヒドラジン水和物と酢酸エチルを反応させると、エチル 3-メチル-1H-ピラゾール-5-カルボン酸エステルが生成されます。
塩素化: 次のステップでは、ピラゾール環を塩素化します。これは、塩化チオニルや五塩化リンなどの試薬を使用して、4位に塩素原子を導入することで達成できます。
アリル化: 最後のステップは、1位の窒素原子をアリル化することです。これは、炭酸カリウムなどの塩基の存在下で、アリルブロマイドを使用して行うことができます。
工業生産方法
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルの工業生産では、同様の合成ルートが採用される場合がありますが、大規模生産に最適化されています。これには、連続フローリアクター、自動合成システム、効率的な精製技術の利用が含まれ、最終製品の高収率と純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Chlorination: The next step involves the chlorination of the pyrazole ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Allylation: The final step is the allylation of the nitrogen atom at the 1-position. This can be accomplished using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルは、さまざまな化学反応を起こす可能性があります。これには、次のものがあります。
置換反応: 4位の塩素原子は、アミン、チオール、アルコキシドなどの他の求核試薬と置換することができます。
酸化と還元: アリル基は、酸化されてエポキシドを生成するか、還元されて飽和アルキル基を生成することができます。
加水分解: エステル基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸を生成することができます。
一般的な試薬と条件
置換反応: アジ化ナトリウム、チオレートカリウム、アルコキシドナトリウムなどの試薬を、穏やかな条件下で使用できます。
酸化: エポキシ化にはm-クロロ過安息香酸(m-CPBA)、還元には水素化触媒などの試薬を使用できます。
加水分解: 酸性条件(例えば、塩酸)または塩基性条件(例えば、水酸化ナトリウム)を使用できます。
主要な生成物
置換: 4-置換誘導体の生成。
酸化: エポキシドまたはアルコールの生成。
加水分解: 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸の生成。
科学研究への応用
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルは、科学研究においていくつかの応用があります。
化学: 医薬品や農薬を含む、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗炎症などの潜在的な生物活性を調査されています。
医学: 特定の酵素や受容体を標的とする新しい薬剤の開発のための潜在的なリード化合物として研究されています。
産業: ユニークな特性を持つ特殊化学薬品や材料の開発に利用されています。
科学的研究の応用
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルの作用機序は、その特定の用途によって異なります。生物系では、酵素、受容体、核酸などの分子標的に結合する可能性があります。ピラゾール環と官能基の存在により、活性部位への結合が促進され、生物学的経路の阻害または活性化につながる可能性があります。
類似化合物の比較
類似化合物
エチル 1-メチル-3-エチル-4-クロロ-1H-ピラゾール-5-カルボン酸エステル: 1位と3位の置換基が異なりますが、類似の構造をしています。
4-クロロ-3-エチル-1-メチル-1H-ピラゾール-5-カルボン酸: エステル基がなく、溶解度と反応性に影響を与えます。
1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸: 類似の構造をしていますが、エステル基ではなくカルボン酸基を持っています。
独自性
エチル 1-アリル-4-クロロ-3-メチル-1H-ピラゾール-5-カルボン酸エステルは、官能基の組み合わせにより、独特の化学反応性と潜在的な生物活性を示すため、ユニークなものです。1位のアリル基と5位のエステル基の存在により、他のピラゾール誘導体と区別され、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with different substituents at the 1 and 3 positions.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
1-Allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl group at the 1-position and the ester group at the 5-position distinguishes it from other pyrazole derivatives, making it a valuable compound for research and development.
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
ethyl 4-chloro-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChIキー |
BFXFUPYSLLRNMU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


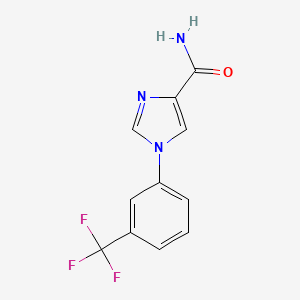
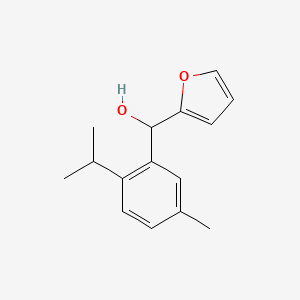
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
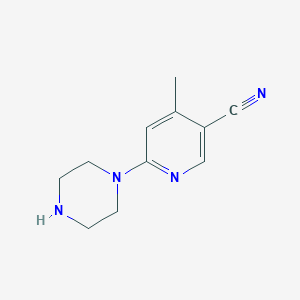

![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)

